molecular formula C20H25ClN2O6 B379122 (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B379122
M. Wt: 424.9g/mol
InChI Key: UFLPIEPPBSOXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the furan ring and the various functional groups. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and hydroxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

(OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (OXOLAN-2-YL)METHYL 4-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other pyrimidine derivatives, furan-containing compounds, and molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct reactivity and potential applications. Compared to other similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H25ClN2O6

Molecular Weight

424.9g/mol

IUPAC Name

oxolan-2-ylmethyl 6-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H25ClN2O6/c1-4-27-15-9-12(8-14(21)18(15)24)17-16(11(2)23(3)20(26)22-17)19(25)29-10-13-6-5-7-28-13/h8-9,13,17,24H,4-7,10H2,1-3H3,(H,22,26)

InChI Key

UFLPIEPPBSOXHK-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCC3CCCO3)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCC3CCCO3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.